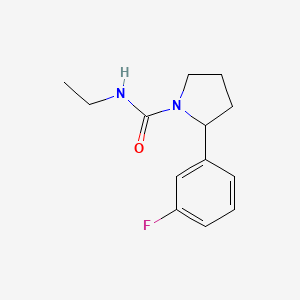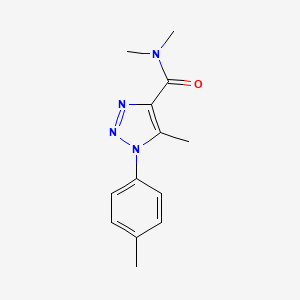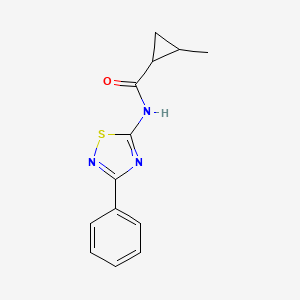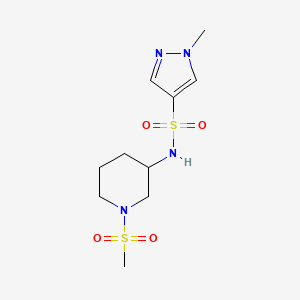![molecular formula C10H16N4O B7530806 1-(Cyclopropylmethyl)-3-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7530806.png)
1-(Cyclopropylmethyl)-3-[(1-methylpyrazol-4-yl)methyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Cyclopropylmethyl)-3-[(1-methylpyrazol-4-yl)methyl]urea, also known as CPME, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CPME is a urea derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been extensively studied. In
作用机制
1-(Cyclopropylmethyl)-3-[(1-methylpyrazol-4-yl)methyl]urea exerts its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of pro-inflammatory cytokines. 1-(Cyclopropylmethyl)-3-[(1-methylpyrazol-4-yl)methyl]urea also inhibits the activity of inducible nitric oxide synthase (iNOS), an enzyme that produces nitric oxide, which is involved in the inflammatory response. Furthermore, 1-(Cyclopropylmethyl)-3-[(1-methylpyrazol-4-yl)methyl]urea can activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates gene expression and has anti-inflammatory effects.
Biochemical and Physiological Effects:
1-(Cyclopropylmethyl)-3-[(1-methylpyrazol-4-yl)methyl]urea has been shown to have anti-inflammatory and analgesic effects in animal models of inflammation. It can reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), and increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). 1-(Cyclopropylmethyl)-3-[(1-methylpyrazol-4-yl)methyl]urea can also reduce pain by inhibiting the activity of COX-2 and iNOS, which are involved in the production of prostaglandins and nitric oxide, respectively. Furthermore, 1-(Cyclopropylmethyl)-3-[(1-methylpyrazol-4-yl)methyl]urea can inhibit the formation of beta-amyloid plaques in animal models of Alzheimer's disease, which are involved in the pathogenesis of the disease.
实验室实验的优点和局限性
1-(Cyclopropylmethyl)-3-[(1-methylpyrazol-4-yl)methyl]urea has several advantages for lab experiments, including its high purity and yield, as well as its well-characterized mechanism of action. 1-(Cyclopropylmethyl)-3-[(1-methylpyrazol-4-yl)methyl]urea can be easily synthesized using established methods and can be used in a variety of assays to study its pharmacological effects. However, 1-(Cyclopropylmethyl)-3-[(1-methylpyrazol-4-yl)methyl]urea also has some limitations, including its potential toxicity and its limited solubility in aqueous solutions. These limitations should be taken into consideration when designing experiments using 1-(Cyclopropylmethyl)-3-[(1-methylpyrazol-4-yl)methyl]urea.
未来方向
There are several future directions for the study of 1-(Cyclopropylmethyl)-3-[(1-methylpyrazol-4-yl)methyl]urea. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases and cancer. Another direction is to study its pharmacokinetics and toxicity in animal models and humans. Furthermore, the development of more efficient synthesis methods and the optimization of its pharmacological properties could lead to the development of new drugs based on 1-(Cyclopropylmethyl)-3-[(1-methylpyrazol-4-yl)methyl]urea.
合成方法
1-(Cyclopropylmethyl)-3-[(1-methylpyrazol-4-yl)methyl]urea can be synthesized through various methods, including the reaction of 1-cyclopropylmethyl-3-aminomethylpyrazole with methyl isocyanate, followed by purification through recrystallization. Another method involves the reaction of 1-cyclopropylmethyl-3-aminomethylpyrazole with phosgene, followed by reaction with methylamine. The resulting product is then purified through column chromatography. These methods have been reported to yield 1-(Cyclopropylmethyl)-3-[(1-methylpyrazol-4-yl)methyl]urea with high purity and yield.
科学研究应用
1-(Cyclopropylmethyl)-3-[(1-methylpyrazol-4-yl)methyl]urea has been studied for its potential therapeutic applications, particularly as an anti-inflammatory and analgesic agent. Research has shown that 1-(Cyclopropylmethyl)-3-[(1-methylpyrazol-4-yl)methyl]urea can inhibit the production of pro-inflammatory cytokines and reduce pain in animal models of inflammation. 1-(Cyclopropylmethyl)-3-[(1-methylpyrazol-4-yl)methyl]urea has also been shown to have potential antitumor activity, as it can induce apoptosis in cancer cells. In addition, 1-(Cyclopropylmethyl)-3-[(1-methylpyrazol-4-yl)methyl]urea has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease, as it can inhibit the formation of beta-amyloid plaques.
属性
IUPAC Name |
1-(cyclopropylmethyl)-3-[(1-methylpyrazol-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c1-14-7-9(6-13-14)5-12-10(15)11-4-8-2-3-8/h6-8H,2-5H2,1H3,(H2,11,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGZXBYCHIBYRSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CNC(=O)NCC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(dimethylamino)-N-ethylthieno[2,3-d][1,3]thiazole-5-carboxamide](/img/structure/B7530725.png)
![1-methyl-3-[(1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]urea](/img/structure/B7530726.png)

![3-methyl-N~5~-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B7530761.png)



![2-[(4-fluorophenyl)methyl]-N-methylpyrrolidine-1-carboxamide](/img/structure/B7530789.png)

![N-[1-(oxolan-2-ylmethyl)pyrazol-4-yl]thiadiazole-5-carboxamide](/img/structure/B7530807.png)



![N-[[3-[(2-methylmorpholin-4-yl)methyl]phenyl]methyl]methanesulfonamide](/img/structure/B7530830.png)